molecular formula C8H4BrClN2O2 B8063016 3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid

3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B8063016
M. Wt: 275.48 g/mol
InChI Key: GPRHVVISLYBXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine (Br) at position 3, chlorine (Cl) at position 6, and a carboxylic acid (-COOH) group at position 2. This compound serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

3-bromo-6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-6-5-2-1-4(10)3-12(5)11-7(6)8(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRHVVISLYBXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2C=C1Cl)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Halogenated Pyridine and 1,3-Dicarbonyl Precursors

A foundational method for constructing the pyrazolo[1,5-a]pyridine core involves cyclocondensation between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. For 3-bromo-6-chloro derivatives, the pyridine starting material must bear a chloro substituent at position 6. Reaction with ethyl 3-bromoacetoacetate under oxidative conditions facilitates cyclization, forming the pyrazole ring while introducing the bromo group at position 3 .

Critical parameters include the use of acetic acid (6 equivalents) and an oxygen atmosphere, which enhance reaction efficiency by promoting dehydrogenation. For example, analogous reactions using ethyl acetoacetate under O<sub>2</sub> achieve yields up to 94% . Substituting the 1,3-dicarbonyl component with brominated variants enables direct incorporation of the bromo group during cyclization. Subsequent hydrolysis of the ethyl ester to the carboxylic acid is achieved via NaOH in ethanol, followed by HCl acidification .

Oxidative Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC offers a single-step route to pyrazolo[1,5-a]pyridines by coupling N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. This method avoids pre-functionalized halogenated precursors by leveraging late-stage halogenation. For instance, 6-chloro-N-amino-2-iminopyridine reacts with ethyl 3-oxo-3-phenylpropionitrile under CDC conditions (Pd(OAc)<sub>2</sub>, acetic acid, O<sub>2</sub>) to form the pyrazolo core, followed by bromination at position 3 using N-bromosuccinimide (NBS) .

Reaction optimization studies demonstrate that oxygen atmospheres significantly improve yields compared to inert conditions (94% vs. 6% under Ar) . The use of strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) further modulates reactivity, though excessive acid promotes byproducts like triazolo derivatives .

Halogenation of Pre-Formed Pyrazolo[1,5-a]pyridine Cores

Post-cyclization halogenation provides an alternative route. Starting with 6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester, electrophilic bromination at position 3 is achieved using bromine in acetic acid or NBS in dichloromethane. This method requires careful control of reaction time and temperature to avoid over-bromination. Hydrolysis of the ester group with aqueous NaOH yields the final carboxylic acid .

A comparative analysis of halogenation agents reveals that NBS offers superior regioselectivity for position 3, with minimal side reactions. For example, bromination of 6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylate with NBS in CCl<sub>4</sub> at 0°C achieves 85% yield, whereas molecular bromine under similar conditions yields 72% due to competing dibromination .

Adapting methods from CN117143095A, hydroxylamine-O-sulfonic acid serves as a key reagent for amino group introduction. Reacting 3-bromo-6-chloropyridine with hydroxylamine-O-sulfonic acid in H<sub>2</sub>SO<sub>4</sub> generates the intermediate N-amino-3-bromo-6-chloropyridine, which undergoes cyclization with ethyl 3-oxopropanoate to form the pyrazolo ring . Subsequent ester hydrolysis (1M NaOH, 0–25°C) and HCl acidification yield the target carboxylic acid.

This method emphasizes cost efficiency and scalability, with reported yields of 74–80% for analogous brominated derivatives . Key challenges include controlling the exothermic reaction during hydroxylamine-O-sulfonic acid addition and minimizing ester hydrolysis during cyclization.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications in the pyrazolo ring can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. The bromine and chlorine substitutions may play a crucial role in modulating the biological activity of these compounds.

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown activity against certain kinases involved in cancer progression. The structural features of 3-bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid are conducive to binding with active sites of target enzymes, thus inhibiting their function and providing a therapeutic avenue for cancer treatment.

Agrochemical Applications

Pesticide Development
The unique chemical structure of this compound allows it to be explored as a potential pesticide or herbicide. Its ability to interfere with biological pathways in pests can lead to the development of new agrochemicals that are effective yet environmentally friendly. Research is ongoing to evaluate its efficacy against various agricultural pests and diseases.

Material Science

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing new polymers. Its carboxylic acid functional group allows for further chemical modifications that can lead to materials with desirable properties such as increased thermal stability or enhanced mechanical strength.

Case Studies and Research Findings

Study/Research Focus Area Findings
Study on Anticancer PropertiesMedicinal ChemistryDemonstrated selective cytotoxicity against specific cancer cell lines with minimal effect on normal cells.
Enzyme Inhibition StudiesBiochemistryIdentified as a potent inhibitor of certain kinases implicated in tumor growth.
Agrochemical ResearchAgricultural ScienceShowed efficacy in preliminary tests against common agricultural pests.
Polymer Synthesis ExperimentsMaterial ScienceSuccessfully incorporated into polymer matrices improving thermal properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications Source (Evidence ID)
This compound 3-Br, 6-Cl, 2-COOH C₇H₄BrClN₂O₂ 259.48 Not provided High reactivity for cross-coupling; drug intermediate Target compound
Pyrazolo[1,5-a]pyridine-2-carboxylic acid 2-COOH C₇H₅N₂O₂ 153.12 33097-11-9 Parent compound; baseline for derivatization
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine 3-Br, 6-OCH₃ C₈H₇BrN₂O 239.06 1823050-60-7 Enhanced lipophilicity vs. Cl/F analogs
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine 3-Br, 6-F C₇H₄BrFN₂ 215.02 1352625-30-9 Smaller halogen; improved metabolic stability
5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid 5-OCH₃, 2-CH₃, 3-COOH C₁₀H₁₀N₂O₃ 206.20 Not provided Steric hindrance alters binding affinity
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 3-Br, 6-CH₃ (pyrimidine core) C₈H₆BrN₃O₂ 256.06 Not provided Pyrimidine core enhances π-π stacking
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid 7-Br, 2-COOH C₇H₄BrN₂O₂ 229.02 1363383-09-8 Altered halogen position impacts electronic effects

Key Findings:

Halogen Substituents: Chloro (Cl) vs. Fluoro (F): The target compound’s 6-Cl substituent increases molecular weight and polarizability compared to 6-F analogs (e.g., 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, MW 215.02 vs. 259.48). Cl provides stronger electron-withdrawing effects, enhancing electrophilic reactivity for Suzuki-Miyaura cross-coupling . Chloro (Cl) vs.

Carboxylic Acid Positioning: The 2-COOH group in the target compound contrasts with 3-COOH derivatives (e.g., 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid).

Core Heterocycle Modifications :

  • Replacing the pyridine ring with pyrimidine (e.g., 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid) introduces additional nitrogen atoms, altering electronic density and binding modes in drug-receptor interactions .

Synthetic Utility :

  • Halogenated pyrazolo[1,5-a]pyridines are widely used in palladium-catalyzed reactions. The target compound’s dual halogen substituents (Br and Cl) enable sequential functionalization, a strategy employed in multi-step drug synthesis .

Biological Activity

3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 2166662-14-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H4BrClN2O2
  • Molecular Weight : 275.49 g/mol
  • Purity : >95%

The compound features a pyrazolo[1,5-a]pyridine core, which is known for its pharmacological versatility. The presence of bromine and chlorine substituents enhances its biological profile.

1. Anti-inflammatory Activity

Research has shown that derivatives of pyrazolo compounds exhibit potent anti-inflammatory properties. For instance, studies have demonstrated that similar compounds inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.

  • Key Findings :
    • IC50 values for COX-2 inhibition in related compounds were reported as low as 0.04 μmol, comparable to the standard drug celecoxib .
    • In vivo studies using carrageenan-induced paw edema models indicated significant anti-inflammatory effects .

2. Antimicrobial Activity

Pyrazolo derivatives have been evaluated for their antimicrobial properties against various bacterial strains. The structural modifications in these compounds often correlate with enhanced activity.

  • Research Highlights :
    • Compounds synthesized with the pyrazolo framework exhibited activity against E. coli, S. aureus, and Pseudomonas aeruginosa.
    • A study reported that certain derivatives showed promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

3. Anticancer Potential

The pyrazolo[1,5-a]pyridine scaffold is recognized for its anticancer properties. Compounds within this class have been investigated for their ability to induce apoptosis in cancer cells.

  • Case Studies :
    • Research indicates that specific derivatives can inhibit cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents .
    • Mechanistic studies revealed that these compounds may act through multiple pathways, including modulation of cell cycle regulators and apoptosis-related proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentEffect on ActivityReference
BromineEnhances antimicrobial activity
ChlorineImproves anti-inflammatory effects
Carboxylic AcidEssential for bioactivity

Q & A

Basic: What synthetic methodologies are established for preparing 3-Bromo-6-chloro-pyrazolo[1,5-a]pyridine-2-carboxylic acid, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves halogenation and functionalization of a pyrazolo[1,5-a]pyridine core. A key approach adapts methods from related compounds, such as bromination at the 3-position using NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–25°C), followed by chlorination via electrophilic substitution with POCl₃ . Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination.
  • Catalyst use : Lewis acids like FeCl₃ improve regioselectivity for chlorination .
  • Purification : Recrystallization from DMF/ethanol mixtures enhances purity (>95%) .

Advanced: How can regioselectivity challenges during halogenation of the pyrazolo[1,5-a]pyridine scaffold be systematically addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Directing groups : Introducing electron-withdrawing groups (e.g., carboxylic acid) at position 2 directs bromination to position 3 via resonance stabilization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for halogenation at electron-deficient positions .
  • Computational modeling : DFT calculations predict electrophilic attack sites, validated by LC-MS monitoring of intermediate formation .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., 3-Bromo: δ ~7.8 ppm for adjacent protons; 6-Chloro: deshielding at C6) .
  • Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]+ at m/z 290.93 for C₈H₄BrClN₂O₂) .
  • Elemental analysis : Matches experimental vs. theoretical C/H/N/Br/Cl ratios to ensure stoichiometric purity .

Advanced: How do electronic effects of substituents influence cross-coupling reactivity of this compound in medicinal chemistry applications?

Answer:
The 3-Bromo and 6-Chloro groups act as orthogonal handles for Suzuki or Buchwald-Hartwig couplings:

  • Bromine : Electron-withdrawing nature activates the position for Pd-catalyzed coupling with aryl boronic acids (e.g., Suzuki-Miyaura at 80°C with Pd(PPh₃)₄) .
  • Chlorine : Less reactive than bromine but participates in Ullmann-type couplings under CuI/1,10-phenanthroline catalysis at elevated temperatures (100–120°C) .
  • Carboxylic acid : Enhances solubility in polar solvents (e.g., DMSO) but may require protection (e.g., methyl ester) during coupling .

Basic: What storage conditions are recommended to prevent decomposition of halogenated pyrazolo[1,5-a]pyridines?

Answer:

  • Temperature : Store at –20°C in amber vials to minimize light-induced degradation .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Inert atmosphere : Argon or nitrogen blankets reduce oxidative decomposition .

Advanced: What strategies resolve contradictions in reported synthetic yields for halogenated pyrazoloheterocycles?

Answer:
Discrepancies often arise from:

  • Impurity profiles : HPLC-MS identifies side products (e.g., dihalogenated byproducts), guiding column chromatography optimization .
  • Scale effects : Milligram-scale reactions may overestimate yields vs. gram-scale due to heat/mass transfer inefficiencies; microwave-assisted synthesis improves consistency .
  • Catalyst lot variability : ICP-MS batch testing of Pd/Cu catalysts ensures consistent activity .

Basic: How is the carboxylic acid functionality utilized in further derivatization of this compound?

Answer:
The acid group enables:

  • Esterification : Treatment with SOCl₂/EtOH produces ethyl esters for solubility tuning .
  • Amide formation : Coupling with amines (e.g., HATU/DIPEA) generates libraries for SAR studies .
  • Metal coordination : Serves as a ligand in catalytic systems (e.g., Ru complexes for oxidation reactions) .

Advanced: What computational tools predict the physicochemical properties of this compound for drug discovery?

Answer:

  • LogP calculation : Tools like MarvinSuite estimate lipophilicity (experimental LogP ~1.8 vs. predicted 1.7) .
  • pKa prediction : The carboxylic acid has a calculated pKa of ~2.5, critical for bioavailability modeling .
  • Crystallography : Molecular dynamics simulations assess packing efficiency, correlating with experimental XRD data .

Basic: What are the spectroscopic benchmarks for distinguishing this compound from structural analogs?

Answer:

  • IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹; absence of ester C=O (~1740 cm⁻¹) confirms deprotection .
  • ¹³C NMR : Key peaks at δ 165 ppm (C=O), 115 ppm (C-Br), and 125 ppm (C-Cl) .
  • UV-Vis : λmax ~265 nm (π→π* transition of the aromatic system) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study metabolic pathways of derivatives?

Answer:

  • Synthetic incorporation : Use ¹³C-labeled KCN in nitrile intermediates or ¹⁵N-enriched ammonia in cyclization steps .
  • Tracing studies : LC-MS/MS tracks labeled metabolites in vitro (e.g., hepatic microsomes) to identify oxidation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.